molecular formula C7H13NO B6186079 rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis CAS No. 2639371-34-7

rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis

Cat. No.: B6186079
CAS No.: 2639371-34-7
M. Wt: 127.2
InChI Key:
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Description

rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxolane ring with an amine group and a prop-2-en-1-yl substituent, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Prop-2-en-1-yl Group: This step may involve alkylation reactions using prop-2-en-1-yl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to achieve the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions could target the oxolane ring or the amine group.

    Substitution: Substitution reactions might occur at the amine group or the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis:

    Chemistry: As a chiral building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for chiral drugs.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, trans: Differing in the stereochemistry at the oxolane ring.

    4-(prop-2-en-1-yl)oxolan-3-amine: Without the chiral centers.

    Other oxolane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

  • The specific stereochemistry of rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis may confer unique properties in terms of reactivity and interaction with biological targets, distinguishing it from its analogs.

Properties

CAS No.

2639371-34-7

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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